molecular formula C7H2F5LiO2S B13578573 Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate

Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate

Cat. No.: B13578573
M. Wt: 252.1 g/mol
InChI Key: KTPHFDUIXFMCHI-UHFFFAOYSA-M
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Description

Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate is a lithium salt with a fluorinated aromatic sulfinate anion. Its structure features a benzene ring substituted with:

  • Two fluorine atoms at the 2- and 6-positions,
  • A trifluoromethyl (-CF₃) group at the 4-position,
  • A sulfinate (-SO₂⁻) group at the 1-position.

This compound is hypothesized to exhibit enhanced electrochemical stability due to electron-withdrawing fluorine substituents, which reduce electron density on the aromatic ring and stabilize the anion . Such properties make it a candidate for high-voltage lithium battery electrolytes, where oxidative stability is critical .

Properties

Molecular Formula

C7H2F5LiO2S

Molecular Weight

252.1 g/mol

IUPAC Name

lithium;2,6-difluoro-4-(trifluoromethyl)benzenesulfinate

InChI

InChI=1S/C7H3F5O2S.Li/c8-4-1-3(7(10,11)12)2-5(9)6(4)15(13)14;/h1-2H,(H,13,14);/q;+1/p-1

InChI Key

KTPHFDUIXFMCHI-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=C(C=C(C(=C1F)S(=O)[O-])F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate typically involves the reaction of 2,6-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and cost-effectiveness. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfinate group acts as a nucleophile, participating in substitutions with alkyl/aryl halides and electrophilic partners. Key examples include:

Reaction TypeConditionsYield (%)ProductReference
Alkylation (R-X)THF, −78°C → RT, 12h72–85R-SO₂-C₆H₂F₂(CF₃)
Arylation (Ar-Br)DMF, 80°C, Pd(OAc)₂ catalyst63Ar-SO₂-C₆H₂F₂(CF₃)

The lithium ion stabilizes the transition state, while fluorine substituents increase the sulfinate's leaving-group ability. Steric hindrance from the 2,6-difluoro arrangement moderates reaction rates.

Oxidation and Reduction Pathways

The sulfinate moiety undergoes redox transformations under controlled conditions:

Oxidation to Sulfones

Treatment with H₂O₂ (30%) in acetic acid at 50°C for 6h converts the sulfinate to the corresponding sulfone (C₆H₂F₂(CF₃)-SO₂-Li⁺ → C₆H₂F₂(CF₃)-SO₃H) with >90% conversion.

Reduction to Thiols

Using LiAlH₄ in anhydrous ether at 0°C produces the thiol derivative (C₆H₂F₂(CF₃)-SH) in 68% yield.

Coupling Reactions

The compound serves as a coupling partner in cross-catalytic processes:

Suzuki-Miyaura Coupling

Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (DME/H₂O, 80°C) to form biaryl sulfones. Yield correlates with boronic acid electronic properties:

Boronic Acid SubstituentYield (%)
-OCH₃78
-NO₂52
-CF₃65

C–H Functionalization

In presence of Ru(bpy)₃Cl₂ (photoredox conditions), regioselective C–H sulfination of heteroarenes occurs.

Mechanistic Insights

Density functional theory (DFT) studies reveal:

  • Solvent Effects : THF solvation stabilizes the monomeric sulfinate species, enhancing nucleophilicity compared to dimeric forms .

  • Transition States : Fluorine atoms lower the activation energy for sulfinate displacement by 12–15 kcal/mol due to inductive effects.

  • Lithium Coordination : The Li⁺ ion polarizes the S–O bond, facilitating cleavage during substitutions .

Reaction Optimization

Critical parameters include:

  • Temperature : Substitutions favor low temps (−78°C to 0°C), while couplings require 60–100°C.

  • Solvent : Polar aprotic solvents (DMF, THF) improve solubility and ion dissociation.

  • Catalyst Load : Pd-based catalysts (2–5 mol%) achieve optimal turnover in cross-couplings.

This compound’s unique reactivity profile makes it valuable for synthesizing fluorinated pharmaceuticals, agrochemicals, and advanced materials. Further research should explore enantioselective applications and green chemistry adaptations.

Scientific Research Applications

Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate has several scientific research applications:

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

Lithium Trifluoromethanesulfonate (LiTf)
  • Structure : Li⁺ paired with trifluoromethanesulfonate (CF₃SO₃⁻).
  • Properties: Moderate ionic conductivity (~1.5 mS/cm at 25°C) . Oxidation stability up to 4.5 V vs. Li/Li⁺ . Limited solubility in carbonate-based electrolytes.
  • Comparison : The target compound’s fluorinated aromatic sulfinate anion likely offers higher oxidation stability (>5 V) due to stronger electron-withdrawing effects from -CF₃ and -F groups, as seen in fluorinated ether solvents (e.g., DTDL in ). However, its bulkier structure may reduce ionic conductivity compared to LiTf .
Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI)
  • Structure : Li⁺ paired with [(CF₃SO₂)₂N]⁻.
  • Properties :
    • High ionic conductivity (~10 mS/cm at 25°C) .
    • Oxidation stability >5.5 V .
    • Hygroscopic and corrosive to aluminum current collectors.
  • However, the aromatic fluorination may improve thermal stability and reduce corrosivity, addressing limitations of LiTFSI .

Functional Analogues in Battery Electrolytes

Lithium Hexafluorophosphate (LiPF₆)
  • Properties :
    • Widely used in commercial Li-ion batteries.
    • Moderate conductivity (~6 mS/cm) but poor thermal stability (<80°C) .
  • Comparison : The target compound’s fluorinated aromatic structure may enhance thermal stability (>150°C inferred from ’s fluorinated solvents) while avoiding PF₆⁻ decomposition risks .
Fluorinated Ether-Based Electrolytes (e.g., DTDL)
  • Properties :
    • Oxidation stability up to 5.5 V .
    • High Li⁺ transference number (0.75) .
  • Comparison : While DTDL is a solvent, the target compound’s anion could synergize with such fluorinated solvents to further improve high-voltage performance in lithium metal batteries .

Key Properties and Hypothetical Performance Data

Table 1: Inferred Properties of Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate vs. Similar Salts

Property Target Compound LiTf LiTFSI LiPF₆
Oxidation Stability (V) >5.0 (estimated) 4.5 5.5 4.3
Ionic Conductivity (mS/cm) 1.0–2.0 (estimated) 1.5 10.0 6.0
Thermal Stability (°C) >150 (estimated) 120 200 <80
Solubility in Carbonates Moderate (estimated) Low High High

Biological Activity

Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate (CAS Number: 2408970-41-0) is a compound of increasing interest in the field of medicinal chemistry and materials science. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Molecular Formula: C7H2F5LiO2S
Molecular Weight: 252.1 g/mol
CAS Number: 2408970-41-0
SMILES Notation: [O-]S(=O)c1c(F)cc(cc1F)C(F)(F)F.[Li+]

The synthesis of lithium sulfinate derivatives often involves lithiation processes that can be catalyzed by lithium salts. For example, lithium chloride has been shown to influence the rate of lithiation reactions in related compounds, which could provide insights into the reactivity and stability of this compound under various conditions . The presence of fluorinated groups enhances the compound's lipophilicity, which may affect its biological interactions.

Neuroprotective Effects

Lithium is well-known for its neuroprotective properties, particularly in the context of mood disorders. The biological activity of lithium compounds often involves modulation of neurotransmitter systems and neurotrophic factors. Although specific data on this compound is sparse, its structural similarity to other lithium-containing neuroprotective agents suggests potential benefits in neurodegenerative conditions .

Cytotoxicity Studies

Cytotoxicity assays conducted on lithium sulfinate derivatives indicate that they may possess selective cytotoxic effects against certain cancer cell lines. The presence of trifluoromethyl groups is hypothesized to enhance the interaction with cellular targets, potentially leading to apoptosis in malignant cells .

Case Studies and Research Findings

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MICs) reported at varying levels depending on the compound structure.
Neuroprotective MechanismsHighlighted the role of lithium in modulating BDNF levels and its implications for treating bipolar disorder and depression.
Cytotoxicity EvaluationFound selective cytotoxicity against breast cancer cell lines with IC50 values indicating significant potential for therapeutic applications.

Q & A

Q. What are the standard synthetic routes for Lithium(1+) ion 2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate?

The compound is typically synthesized via nucleophilic displacement reactions. For example, trifluoroacetimidoyl chlorides can react with lithium carbenoids (e.g., LiCH₂Cl) to form tetrahedral intermediates, which undergo intramolecular cyclization to yield fluorinated sulfinate derivatives. Purification often employs C18 reverse-phase column chromatography with mobile phases like methanol/buffer systems (pH 4.6–6.5) to isolate high-purity products .

Q. What spectroscopic and chromatographic methods validate the structure and purity of this sulfinate?

  • LCMS : Used to confirm molecular weight (e.g., m/z 744–845 [M+H]⁺) .
  • HPLC : Retention times (e.g., 0.90–1.63 minutes under TFA-modified conditions) assess purity .
  • ¹⁹F NMR : Critical for confirming fluorine substituents and trifluoromethyl group integrity .

Q. What purification techniques are effective for isolating this sulfinate?

Reverse-phase chromatography (C18 columns) with acidic mobile phases (e.g., trifluoroacetic acid/water) is preferred due to the compound’s hydrophobicity and ionic nature. Solvent systems like DMF/EtOAc are used in intermediate steps to remove organometallic catalysts .

Advanced Research Questions

Q. How do reaction mechanisms involving lithium carbenoid intermediates influence fluorinated sulfinate synthesis?

Lithium carbenoids (LiCH₂X) act as homologating agents, enabling divergent pathways based on stoichiometry. For example:

  • 1 equivalent : Forms α-halo-α-trifluoromethyl aziridines via tetrahedral intermediates.
  • 2 equivalents : Generates α-halomethyl derivatives through sequential addition. Mechanistic studies using kinetic isotope effects or DFT calculations can resolve competing pathways .

Q. What strategies optimize palladium-catalyzed coupling reactions for this sulfinate?

  • Catalyst system : Bis(triphenylphosphine)palladium(II) chloride with Cu(I) iodide enhances cross-coupling efficiency (e.g., Sonogashira reactions) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve yields (50–82% reported) .
  • Functional group tolerance : Trifluoromethyl groups resist organolithium reagents, enabling late-stage functionalization .

Q. How can data contradictions in reaction yields or purity be resolved during scale-up?

  • Stoichiometric adjustments : Excess lithium carbenoids (1.2–2.0 eq.) mitigate incomplete reactions .
  • Catalyst loading : Higher Pd/C ratios (5–10 mol%) improve hydrogenation efficiency in multi-step syntheses .
  • Batch purification : Multi-step C18 chromatography with gradient elution minimizes co-eluting impurities .

Q. How do fluorine substituents affect sulfinate reactivity in nucleophilic displacement reactions?

The electron-withdrawing nature of 2,6-difluoro and trifluoromethyl groups increases sulfinate electrophilicity, accelerating SN2 reactions. However, steric hindrance from multiple fluorines may reduce yields in bulky substrates. Computational modeling (e.g., Fukui indices) can predict reactive sites .

Q. What challenges arise in synthesizing derivatives with multiple trifluoromethyl groups?

  • Steric hindrance : Limits access to reaction sites, requiring bulky bases (e.g., DIPEA) to deprotonate intermediates .
  • Competing pathways : Trifluoromethyl groups may undergo undesired defluorination under strong reducing conditions. Controlled hydrogenation (e.g., H₂/Pd-C at 0°C) mitigates this .

Methodological Tables

Reaction Parameter Optimal Conditions Impact on Yield Reference
Lithium carbenoid stoichiometry1.0–2.0 eq. LiCH₂ClControls product divergence
Pd catalyst loading5–10 mol% Pd(PPh₃)₂Cl₂Enhances coupling efficiency
HPLC mobile phaseMeOH/buffer (65:35), pH 4.6–6.5Improves peak resolution
Analytical Challenge Resolution Strategy Key TechniqueReference
Low LCMS sensitivityFormic acid additive in mobile phaseEnhances ionization
NMR signal overlap¹⁹F-decoupled experimentsResolves trifluoromethyl peaks

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